molecular formula C11H11BrO3 B164200 Ethyl 2-(2-bromoacetyl)benzoate CAS No. 133993-34-7

Ethyl 2-(2-bromoacetyl)benzoate

Cat. No. B164200
M. Wt: 271.11 g/mol
InChI Key: RVUDSNUPKXBRKT-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromoacetyl)benzoate is a chemical compound with the CAS Number: 133993-34-7 . It has a molecular weight of 271.11 . The IUPAC name for this compound is ethyl 2-(bromoacetyl)benzoate . It is a solid substance that should be stored under inert gas at 4°C .


Molecular Structure Analysis

The molecular formula of Ethyl 2-(2-bromoacetyl)benzoate is C11H11BrO3 . The InChI code for this compound is 1S/C11H11BrO3/c1-2-15-11(14)9-6-4-3-5-8(9)10(13)7-12/h3-6H,2,7H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 2-(2-bromoacetyl)benzoate is a solid substance . It has a melting point of 60-62°C . Its density is 1.4±0.1 g/cm3, and it has a boiling point of 346.6±22.0 °C at 760 mmHg .

Scientific Research Applications

Application in Chemical Engineering

  • Specific Scientific Field: Chemical Engineering .
  • Summary of the Application: Ethyl 2-(2-bromoacetyl)benzoate is used in the synthesis of Ethyl Benzoate (EtBZ) via esterification of benzoic acid (BeZ) with ethanol . This synthesis is challenging due to the complex thermodynamic behavior of the chemical reaction and the difficulty of keeping the reactants together in the reaction zone .

Application in Manufacturing and Cosmetics

  • Specific Scientific Field: Manufacturing and Cosmetics .
  • Summary of the Application: Ethyl benzoate is widely used as solvents of cellulose, heat-resistant lubricants, plasticizers for synthetic resins, and a laboratory reagent . It also serves as a flavoring agent in various substances including Active Pharmaceutical Ingredient (API) drugs, rubbers, paper, food, and personal-care products and cosmetics (such as foot powders and sprays) .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures can vary greatly depending on the specific use case. For example, when used as a solvent, it may be mixed with other substances to create a solution. When used as a flavoring agent, it may be added to food or drink during the manufacturing process .
  • Results or Outcomes: The outcomes can also vary greatly. For instance, when used as a solvent, it can help dissolve other substances. When used as a flavoring agent, it can enhance the taste of food or drink .

Application in Pharmaceuticals

  • Specific Scientific Field: Pharmaceuticals .
  • Summary of the Application: Ethyl benzoate is used as a flavoring agent in various substances including Active Pharmaceutical Ingredient (API) drugs . It helps to mask the unpleasant taste of the medicine, making it more palatable for patients .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures can vary greatly depending on the specific use case. For example, when used as a flavoring agent, it may be added to the drug during the manufacturing process .
  • Results or Outcomes: The outcomes can also vary greatly. For instance, when used as a flavoring agent, it can enhance the taste of the medicine, making it more acceptable to patients .

Safety And Hazards

Ethyl 2-(2-bromoacetyl)benzoate is classified under GHS07 for safety . The hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding release to the environment and wearing protective gloves, eye protection, and face protection . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

properties

IUPAC Name

ethyl 2-(2-bromoacetyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-2-15-11(14)9-6-4-3-5-8(9)10(13)7-12/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUDSNUPKXBRKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377314
Record name ethyl 2-(2-bromoacetyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-bromoacetyl)benzoate

CAS RN

133993-34-7
Record name ethyl 2-(2-bromoacetyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Kumar, H Ila - The Journal of Organic Chemistry, 2022 - ACS Publications
Synthesis of novel 2-(het)aryl-substituted thiazolo-fused six- and seven-membered heterocycles, such as thiazolo[4,5-b]pyridin-5(4H)-ones, thiazolo[4,5-c]isoquinolin-5(4H)-ones, …
Number of citations: 1 pubs.acs.org

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